Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P It is known for its unique structure, which includes a phosphine oxide group and a 4-methylphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the ester bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various ester derivatives, phosphine oxides, and reduced phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide can be compared with similar compounds such as phosphinecarboxylic acid, dimethoxy-, 4-methylphenyl ester, oxide. While both compounds share a similar core structure, the presence of different substituents (dihydroxy vs. dimethoxy) can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications .
Properties
CAS No. |
74270-31-8 |
---|---|
Molecular Formula |
C8H9O5P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
(4-methylphenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
OPEPIMRGZUJTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)P(=O)(O)O |
Origin of Product |
United States |
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